Tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound known for its unique structural properties and diverse applications. This compound features multiple functional groups, including carboxylate, hydroxyl, and sulphonate groups, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives under controlled conditions. The reaction often requires:
Starting Materials: Pyrazole derivatives, sulphonated phenyl compounds, and carboxylated intermediates.
Catalysts: Acid or base catalysts to facilitate the condensation reactions.
Solvents: Polar solvents such as water or ethanol to dissolve reactants and control reaction rates.
Temperature and Pressure: Moderate temperatures (50-100°C) and atmospheric pressure are usually sufficient.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-scale Reactors: Continuous flow reactors for efficient mixing and reaction control.
Automation: Automated systems for precise control of reaction parameters.
Purification: Techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its multiple functional groups make it a versatile intermediate in the synthesis of dyes, pharmaceuticals, and polymers.
Biology
In biological research, tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
Medically, this compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. It is also investigated for its role in drug delivery systems due to its solubility and stability.
Industry
In industrial applications, this compound is used in the manufacture of specialty chemicals, including dyes and pigments, due to its vibrant color properties and stability under various conditions.
Mechanism of Action
The mechanism by which tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of enzymes or blocking receptor sites. This interaction can lead to changes in cellular processes, contributing to its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium 4-(3-(3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate: Known for its unique structural properties and diverse applications.
This compound: Similar in structure but may differ in functional group positioning or additional substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a wide range of reactivity and applications. Its ability to form stable complexes with biomolecules and its potential therapeutic properties set it apart from other similar compounds.
Properties
CAS No. |
70024-44-1 |
---|---|
Molecular Formula |
C23H12N4Na4O12S2 |
Molecular Weight |
692.5 g/mol |
IUPAC Name |
tetrasodium;(4Z)-4-[(E)-3-[3-carboxylato-5-oxo-2-(4-sulfonatophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H16N4O12S2.4Na/c28-20-17(19(23(32)33)26(25-20)12-4-8-14(9-5-12)40(34,35)36)3-1-2-16-18(22(30)31)24-27(21(16)29)13-6-10-15(11-7-13)41(37,38)39;;;;/h1-11H,(H,25,28)(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4/b3-1+,16-2-;;;; |
InChI Key |
DAQULUJZJRYRPJ-FAEJZUITSA-J |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)N2)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)N2)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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